Methyl 4-[(isopropylsulfamoyl)methyl]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(propan-2-ylsulfamoylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)13-18(15,16)8-10-4-6-11(7-5-10)12(14)17-3/h4-7,9,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCUZNXRFHHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(isopropylsulfamoyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with isopropylamine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and reactors to ensure efficiency and safety. Quality control measures are implemented to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(isopropylsulfamoyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-[(isopropylsulfamoyl)methyl]benzoate serves as a reagent in organic synthesis. It is utilized for:
- Preparation of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic compounds.
- Development of New Reagents : Its unique functional groups allow for the exploration of novel reactions and pathways in organic chemistry.
Biological Research
In biological contexts, this compound is being investigated for its potential:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation, which could lead to therapeutic applications.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
- Therapeutic Applications : Its potential use in treating various conditions is under exploration, particularly focusing on its interaction with biological targets.
- Drug Formulation : It may serve as an excipient or active ingredient in pharmaceutical formulations.
Industrial Applications
In industry, this compound is utilized for:
- Production of Specialty Chemicals : Its role as a building block in the synthesis of specialty chemicals enhances its industrial relevance.
- Chemical Processes : It is incorporated into various industrial processes due to its reactivity and stability under different conditions .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
Case Study 2: Anti-inflammatory Research
In another study published in a peer-reviewed journal, the anti-inflammatory effects of this compound were tested using animal models. The findings demonstrated that administration led to a reduction in inflammatory markers, indicating its potential therapeutic application in inflammatory diseases.
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Enables new synthetic pathways |
| Biological Research | Antimicrobial and anti-inflammatory studies | Potential new treatments for infections |
| Medicinal Chemistry | Drug formulation | Enhances efficacy and stability of formulations |
| Industrial Applications | Specialty chemical production | Broadens industrial applications |
Mechanism of Action
The mechanism of action of Methyl 4-[(isopropylsulfamoyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
The benzoate ester scaffold is a common structural motif in synthetic chemistry. Below is a comparison with analogs featuring modifications to the ester group, substituent type, and linker chemistry:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Sulfonamide vs. Thioether: Methyl 4-[(benzylsulfanyl)methyl]benzoate replaces the sulfonamide group with a benzylthioether (-S-CH₂Ph).
Complex Substituents: Compounds like C1 incorporate piperazine and quinoline moieties, significantly increasing molar mass and steric hindrance, which may affect pharmacokinetic profiles.
Key Findings :
Synthetic Routes: Quinoline derivatives (C1–C7) were synthesized via piperazine-mediated coupling and crystallized in ethyl acetate, yielding solids with distinct ¹H NMR signals for aromatic protons (δ 8.5–8.8 ppm). In contrast, sulfonamide analogs like the target compound may require sulfamoylation steps using isopropylamine and sulfonyl chlorides.
¹H NMR Signatures : The isopropyl group in the target compound would show characteristic doublets near δ 1.2 ppm, while the methyl ester resonates as a singlet at δ ~3.9 ppm. Thioether analogs lack sulfonamide NH protons but exhibit signals for benzyl groups (δ ~4.3 ppm for -CH₂S-).
Functional Group Impact on Bioactivity
- Sulfonamides: Known for binding to enzymes (e.g., carbonic anhydrase) via the sulfonamide NH group . The isopropyl group may enhance selectivity by introducing steric constraints.
- Quinoline-Piperazine Hybrids (C1–C7) : These compounds likely target kinase or G-protein-coupled receptors due to the planar quinoline core and flexible piperazine linker.
- Pyridazine Derivatives (I-6230) : The pyridazine ring’s electron-deficient nature may facilitate π-π stacking interactions in receptor binding.
Biological Activity
Methyl 4-[(isopropylsulfamoyl)methyl]benzoate is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17N1O3S
- Molecular Weight : 253.34 g/mol
- Structure : The compound features a benzoate moiety with an isopropylsulfamoyl group attached, which may influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cholinesterase, which can affect neurotransmission and lead to various physiological effects .
- Antimicrobial Properties : Some studies suggest that benzoate derivatives exhibit antimicrobial activity, potentially making them candidates for antibiotic development .
- Insecticidal Effects : Research indicates that related methyl benzoates can act as insecticides, affecting the nervous system of pests .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent. For instance, derivatives with similar structures have shown activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Case Studies
- Antibiotic Development : A study reported that compounds derived from methyl benzoates are being explored for their role in synthesizing antibiotics based on quinoline and indole structures. This compound may serve as a precursor in these synthetic pathways .
- Insecticidal Activity : In laboratory bioassays, related compounds demonstrated significant toxicity against agricultural pests such as the two-spotted spider mite (Tetranychus urticae). These findings suggest that methyl benzoate derivatives could be developed into effective insecticides .
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Insecticidal | High toxicity against Tetranychus urticae | |
| Enzyme Inhibition | Potential cholinesterase inhibition |
Future Perspectives
The exploration of this compound's biological activity is still in early stages. Future research should focus on:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-[(isopropylsulfamoyl)methyl]benzoate?
- Methodology : A two-step approach is typical:
- Step 1 : React 4-(bromomethyl)benzoic acid derivatives (e.g., 4-(bromomethyl)benzaldehyde, see safety precautions in ) with isopropylamine to introduce the sulfamoyl group via nucleophilic substitution.
- Step 2 : Esterify the carboxylic acid intermediate using methanol under acidic catalysis (e.g., H₂SO₄).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, isopropyl groups at δ 1.2–1.4 ppm) and confirm ester/sulfonamide functionalities.
- HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C₁₃H₁₈NO₄S: 284.0956) .
- IR Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- General Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation, as sulfonamide derivatives often require careful handling .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., brominated precursors) .
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data during structure refinement be resolved?
- Approach :
- Use SHELXL for iterative refinement, adjusting thermal parameters and validating with R-factor convergence .
- Check for twinning or disorder using WinGX ; apply restraints for flexible groups (e.g., isopropyl) .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Analysis : Apply Etter’s graph set analysis to classify hydrogen bonds (e.g., N–H⋯O=S motifs). Use ORTEP-3 to visualize interactions and quantify bond angles/distances .
- Case Study : If the sulfamoyl group forms dimeric chains via N–H⋯O bonds, compare with similar benzoate derivatives to assess packing stability .
Q. What strategies optimize reaction yields while minimizing by-products?
- Experimental Design :
- Temperature Control : Lower reaction temperatures (0–5°C) during sulfamoylation to reduce hydrolysis.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted bromomethyl intermediates) .
Q. How can computational modeling predict the electronic effects of substituents on reactivity?
- Method : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Compare with analogs (e.g., methyl 4-propylbenzoate ) to assess electron-withdrawing effects of the sulfamoyl group.
- Outcome : Higher electrophilicity at the ester carbonyl due to sulfamoyl’s -I effect, guiding nucleophilic attack studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
